molecular formula C18H9F7N4O3 B11575134 1-(4-fluorophenyl)-7-(furan-2-yl)-4-hydroxy-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one

1-(4-fluorophenyl)-7-(furan-2-yl)-4-hydroxy-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one

Cat. No.: B11575134
M. Wt: 462.3 g/mol
InChI Key: CGISLAWXNYSJGQ-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-7-(FURAN-2-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a furan ring, and two trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROPHENYL)-7-(FURAN-2-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-fluorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with a suitable nitrogen source, such as urea or guanidine, under acidic or basic conditions to form the pyrimido[4,5-d][1,3]diazine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts for the cyclization and trifluoromethylation steps .

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROPHENYL)-7-(FURAN-2-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further functionalized for specific applications .

Scientific Research Applications

1-(4-FLUOROPHENYL)-7-(FURAN-2-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-7-(FURAN-2-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The trifluoromethyl groups enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-FLUOROPHENYL)-7-(THIOPHEN-2-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE
  • 1-(4-FLUOROPHENYL)-7-(PYRIDIN-2-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE

Uniqueness

The presence of the furan ring in 1-(4-FLUOROPHENYL)-7-(FURAN-2-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE imparts unique electronic and steric properties, making it distinct from similar compounds with different heterocyclic rings. This uniqueness can influence the compound’s reactivity and interaction with biological targets, potentially leading to different biological activities and applications .

Properties

Molecular Formula

C18H9F7N4O3

Molecular Weight

462.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-7-(furan-2-yl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C18H9F7N4O3/c19-8-3-5-9(6-4-8)29-13-11(14(30)27-15(29)31)16(17(20,21)22,18(23,24)25)28-12(26-13)10-2-1-7-32-10/h1-7H,(H,26,28)(H,27,30,31)

InChI Key

CGISLAWXNYSJGQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC(C3=C(N2)N(C(=O)NC3=O)C4=CC=C(C=C4)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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